Arasertaconazole
Overview
Description
Arasertaconazole is a potent 14α-lanosterol demethylase inhibitor with antifungal and antibacterial activity . It is the active, patented, R-enantiomer of sertaconazole nitrate, an antifungal agent developed by Ferrer and marketed for more than 20 years in more than 70 countries .
Molecular Structure Analysis
Arasertaconazole has a molecular formula of C20H15Cl3N2OS, an average mass of 437.770 Da, and a monoisotopic mass of 435.997070 Da . It contains a total of 45 bonds; 30 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ether (aliphatic), 1 Imidazole, and 1 Thiophene .Chemical Reactions Analysis
Arasertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .Scientific Research Applications
Arasertaconazole: A Comprehensive Analysis of Scientific Research Applications
Arasertaconazole is a novel antifungal agent with a broad spectrum of activity against various fungal species. Below is a detailed analysis of its scientific research applications, focusing on unique fields of use.
Treatment of Vulvovaginal Candidiasis (VVC): Arasertaconazole has been shown to provide rapid symptomatic relief and significant clinical and mycological benefits in the treatment of VVC. It has demonstrated both clinical and mycological efficacy, with a dose-dependent therapeutic response .
Antifungal Mechanism of Action: The compound works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition results in increased cellular permeability, causing leakage of cellular contents and ultimately the death of the fungal cell .
Safety and Adverse Reactions: In clinical studies, Arasertaconazole has been associated with common adverse reactions such as contact dermatitis, dry skin, burning skin, and application site skin tenderness .
Resistance Management: Arasertaconazole has a broad spectrum of activity against Candida spp involved in VVC, including species described as resistant to fluconazole, suggesting its potential use in managing antifungal resistance .
Pharmacokinetics and Dosage: Detailed pharmacokinetic studies have yet to be published, but initial reports suggest that Arasertaconazole is effective at various doses, with higher doses showing greater efficacy .
Developmental Status: Arasertaconazole is currently under investigation, with an Investigational New Drug (IND) application filed for its use as a topical antifungal agent .
Ferrer Submits IND for Arasertaconazole Nitrate - BioSpace Ferrer Files Arasertaconazole IND - Drug Discovery and Development ARASERTACONAZOLE - National Center for Advancing Translational Sciences
Mechanism of Action
Target of Action
Arasertaconazole primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
Arasertaconazole interacts with its target, the 14-α demethylase enzyme, inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol . As ergosterol is a vital component of the fungal cell membrane, its synthesis inhibition results in increased cellular permeability, causing leakage of cellular contents .
Biochemical Pathways
The primary biochemical pathway affected by arasertaconazole is the ergosterol synthesis pathway . By inhibiting the 14-α demethylase enzyme, arasertaconazole prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased permeability of the cell membrane and leakage of cellular contents .
Pharmacokinetics
It is known that the absorption of sertaconazole, a related compound, is minimal when applied topically .
Result of Action
The inhibition of ergosterol synthesis by arasertaconazole leads to a disruption in the fungal cell membrane’s structure and function . This disruption results in increased permeability of the cell membrane and leakage of cellular contents, leading to the death of the fungal cell .
Safety and Hazards
Future Directions
Ferrer, the company that developed Arasertaconazole, is currently assessing alternative formulations for Arasertaconazole as treatments for other topical fungal infections that include tinea pedis (athlete’s foot) . Following discussions with regulators, Ferrer plans to initiate Phase III clinical studies to further differentiate Arasertaconazole as a safer, fast-acting antifungal treatment for VVC in women aged more than 12 years old .
properties
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207032 | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arasertaconazole | |
CAS RN |
583057-48-1 | |
Record name | Arasertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arasertaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARASERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.